Product packaging for 1,1,1,3-Tetrachlorotetradecane(Cat. No.:CAS No. 865306-25-8)

1,1,1,3-Tetrachlorotetradecane

Cat. No.: B1504300
CAS No.: 865306-25-8
M. Wt: 336.2 g/mol
InChI Key: WBRZTHMGJFYZDL-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachlorotetradecane is an organic compound with the molecular formula C14H26Cl4 and a molecular weight of 336.168 g/mol . This chlorinated alkane is characterized by a 14-carbon tetradecane chain with four chlorine atoms substituted at the 1 and 3 positions. With a high LogP value of approximately 7.28, this compound exhibits significant lipophilicity, suggesting potential applications as a chemical intermediate in organic synthesis and materials science research . Chlorinated alkanes of similar structure have historically been utilized as industrial solvents and intermediates in the production of other chemicals . As with related chlorinated solvents, researchers should handle this compound with appropriate safety precautions. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26Cl4 B1504300 1,1,1,3-Tetrachlorotetradecane CAS No. 865306-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

865306-25-8

Molecular Formula

C14H26Cl4

Molecular Weight

336.2 g/mol

IUPAC Name

1,1,1,3-tetrachlorotetradecane

InChI

InChI=1S/C14H26Cl4/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16,17)18/h13H,2-12H2,1H3

InChI Key

WBRZTHMGJFYZDL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(CC(Cl)(Cl)Cl)Cl

Canonical SMILES

CCCCCCCCCCCC(CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

Synthetic Pathways and Reaction Chemistry of 1,1,1,3 Tetrachlorotetradecane

Industrial Synthesis Methodologies for Chlorinated n-Alkanes: Direct Chlorination Processes

The primary industrial method for producing chlorinated alkanes, also known as chlorinated paraffins, is through the direct chlorination of n-alkane feedstocks. halogens.eu This process involves a free-radical substitution reaction where hydrogen atoms on the alkane chain are replaced by chlorine atoms. chemistrystudent.comvedantu.com The reaction is typically initiated by heat or ultraviolet (UV) light and proceeds via a chain mechanism. aakash.ac.inbyjus.com

This process is characteristic of the industrial synthesis of various chlorinated products, including chloroform and dichloromethane from methane. wikipedia.org The reaction mechanism consists of three key stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The process begins with the homolytic fission of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically from UV light or high temperatures. chemistrystudent.combyjus.com

Propagation: A chlorine radical abstracts a hydrogen atom from the tetradecane (B157292) chain, forming hydrogen chloride (HCl) and a tetradecyl radical. This alkyl radical then reacts with another chlorine molecule to form a chlorotetradecane and a new chlorine radical, which continues the chain reaction. libretexts.orglibretexts.org This cycle repeats multiple times.

Termination: The chain reaction concludes when two radicals combine. This can involve two chlorine radicals forming Cl₂, an alkyl radical and a chlorine radical forming a chloroalkane, or two alkyl radicals combining to form a larger alkane (e.g., C₂₈H₅₈), which is considered a minor byproduct. libretexts.orgdocbrown.info

Role of Reaction Conditions: Temperature, Pressure, and Catalytic Influences (e.g., UV-Light) in Chlorination Reactions

The conditions under which direct chlorination is performed have a profound impact on the reaction's rate and the distribution of products.

Temperature: Chlorination can be carried out at temperatures around 300°C in the dark, where thermal energy is sufficient to cause the dissociation of chlorine molecules into radicals. libretexts.orglibretexts.org As the temperature increases, the reactivity of the chlorine atoms rises, leading to a decrease in selectivity. libretexts.org At very high temperatures, the reaction becomes less discriminate, and the chlorine atom will abstract almost any hydrogen it collides with, leading to a product distribution that approaches statistical probability. libretexts.org

Pressure: While not the primary controlling factor for selectivity, pressure is managed in industrial processes, particularly for gaseous reactants, to ensure sufficient concentration and reaction rates.

Catalytic Influences (UV Light): The use of UV light is a common method to initiate the chlorination reaction at lower temperatures. chemistrystudent.com The UV radiation provides the energy for the homolytic cleavage of chlorine molecules, starting the free-radical chain reaction. docbrown.info Other radical initiators can also be employed. wikipedia.org In some specialized processes, ionic chlorination catalysts, such as Lewis acids, may be used to enhance specificity, though this is less common for long-chain alkanes. google.com

Table 1: Influence of Reaction Conditions on Alkane Chlorination
ConditionEffectMechanism of Influence
High TemperatureIncreases reaction rate but decreases selectivity. libretexts.orgProvides thermal energy for homolytic fission of Cl₂ and increases the kinetic energy of reactants. libretexts.org
UV LightInitiates the reaction at lower temperatures. chemistrystudent.comCauses photodissociation of Cl₂ into chlorine radicals. docbrown.info
Catalysts (e.g., Lewis Acids)Can enhance specificity in certain chlorination processes. google.comPromotes ionic pathways over free-radical mechanisms. google.com

Selectivity Control in Chlorination Processes: Challenges in Isomer-Specific Synthesis of 1,1,1,3-Tetrachlorotetradecane

Achieving isomer-specific synthesis of this compound through direct chlorination is exceptionally challenging due to the inherent lack of selectivity in the process. wikipedia.org

The primary difficulty lies in the high reactivity of the chlorine radical. libretexts.org This radical is not very discriminating between the different types of carbon-hydrogen (C-H) bonds (primary, secondary, tertiary) found in an alkane chain. libretexts.orgyoutube.com While there is a slight preference for abstracting hydrogen from more substituted carbons (tertiary > secondary > primary) due to the lower bond dissociation energy and greater stability of the resulting alkyl radical, this preference is not pronounced. masterorganicchemistry.com For a long-chain alkane like tetradecane, which has numerous secondary hydrogens and two primary hydrogens, chlorination results in a complex statistical mixture of monochlorinated isomers. libretexts.org

Further chlorination of these monochlorinated products leads to an even more complex mixture of di-, tri-, and polychlorinated isomers, with the chlorine atoms distributed across various positions on the carbon chain. wikipedia.orglibretexts.org Controlling the reaction to force the substitution of three chlorine atoms onto the C-1 position and a single chlorine atom onto the C-3 position, while preventing substitution at other sites, is not feasible with standard free-radical chlorination. The reaction is notoriously unselective, producing all possible isomers. wikipedia.org Consequently, commercial chlorinated paraffins are sold as complex mixtures of congeners with a range of chlorination degrees and positions.

Post-Synthetic Modification and Derivatization Reactions of this compound

Once synthesized, chlorinated alkanes like this compound can undergo further reactions, primarily involving the carbon-chlorine bond.

Investigating Mechanistic Aspects of Dehydrochlorination Pathways in Chlorinated Alkanes

Dehydrochlorination is an elimination reaction where a hydrogen atom and a chlorine atom are removed from adjacent carbon atoms, resulting in the formation of an alkene and hydrogen chloride. nih.gov This reaction is typically promoted by treatment with a strong base, such as potassium hydroxide (KOH) in an ethanol solution. youtube.com The base abstracts a proton (H⁺), and the chlorine atom leaves as a chloride ion (Cl⁻), forming a double bond.

The mechanism can proceed through different pathways, such as E1 or E2, depending on the structure of the chlorinated alkane and the reaction conditions. For a polychlorinated compound like this compound, dehydrochlorination could potentially occur at different sites, leading to various chlorinated alkene products. For instance, removal of HCl from the C-2 and C-3 positions would yield an alkene. Studies on chlorinated polymers like PVC have shown that this process can be highly efficient, confirming the formation of double bonds upon chlorine removal. nih.govresearchgate.net

Potential for Nucleophilic Substitution and Other Functional Group Transformations

The polar nature of the carbon-chlorine bond, where the carbon atom is electron-deficient (δ+) and the chlorine atom is electron-rich (δ-), makes chlorinated alkanes susceptible to attack by nucleophiles. chemguide.co.uksavemyexams.com A nucleophilic substitution reaction involves the replacement of the chlorine atom (a good leaving group) by a nucleophile. savemyexams.com

Common nucleophilic substitution reactions for haloalkanes include:

Hydrolysis: Reaction with hydroxide ions (OH⁻) or water to form alcohols. youtube.comucsb.edu

Cyanide Substitution: Reaction with cyanide ions (CN⁻) to form nitriles.

Ammonia Substitution: Reaction with ammonia (NH₃) to form amines.

These reactions can proceed via an Sₙ1 or Sₙ2 mechanism. ucsb.edu The specific pathway depends on factors like the steric hindrance around the carbon atom bearing the chlorine and the stability of a potential carbocation intermediate. For this compound, substitution could occur at the C-3 position. The C-1 position, being heavily substituted with chlorine atoms, would be sterically hindered and less likely to undergo Sₙ2 attack. These transformations provide a route to convert the chlorinated alkane into other classes of organic compounds.

Table 2: Potential Derivatization Reactions
Reaction TypeReagentPotential Product Class
DehydrochlorinationBase (e.g., KOH) youtube.comChloroalkene
Nucleophilic Substitution (Hydrolysis)Hydroxide ions (OH⁻) youtube.comChlorinated Alcohol
Nucleophilic SubstitutionCyanide ions (CN⁻)Chlorinated Nitrile
Nucleophilic SubstitutionAmmonia (NH₃)Chlorinated Amine

Byproduct Formation and Purification Challenges in the Synthesis of this compound

The lack of selectivity in direct chlorination inevitably leads to the formation of a wide array of byproducts. libretexts.org The primary byproduct of any alkane chlorination is hydrogen chloride (HCl). brainly.com However, the organic product is not a single compound but a complex mixture.

The byproducts in the synthesis of this compound include:

Positional Isomers: Tetrachlorotetradecanes with chlorine atoms at positions other than 1,1,1, and 3.

Under-chlorinated Products: Mono-, di-, and trichlorotetradecanes. libretexts.org

Over-chlorinated Products: Penta-, hexa-, and higher chlorinated tetradecanes. libretexts.org

Carbon Chain Byproducts: Traces of C₂₈ alkanes from the termination step where two tetradecyl radicals combine. docbrown.info

Purifying the desired 1,1,1,3-isomer from this complex mixture presents a significant challenge. The various isomers and congeners often have very similar physical properties, such as boiling points, making separation by fractional distillation difficult and inefficient. Chromatographic methods, such as adsorption chromatography, can be used for purification on a laboratory scale but are often not economically viable for large-scale industrial production. researchgate.net The synthesis of specific polychloro-n-alkane standards for analytical purposes often requires multi-step, targeted synthetic routes rather than relying on the purification of direct chlorination products. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for the Elucidation and Quantification of 1,1,1,3 Tetrachlorotetradecane

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Conformer and Isomer Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like 1,1,1,3-tetrachlorotetradecane. The chromatographic separation of the complex mixtures of polychlorinated n-alkanes (PCAs) is difficult due to the co-elution of numerous congeners and isomers. diva-portal.orgnih.gov However, the use of high-resolution capillary columns can partially separate isomers based on their volatility and interaction with the stationary phase, providing a means to distinguish between different structural forms.

The mass spectrometer provides critical information for identification. In electron ionization (EI) mode, chlorinated alkanes produce characteristic fragmentation patterns, although these can be complex. A more selective approach is often required to overcome interferences from co-eluting compounds, including other PCA congeners or different classes of persistent organic pollutants (POPs) that may be present in a sample. gcms.czdiva-portal.org

For the analysis of chlorinated compounds, Electron Capture Negative Ionization (ECNI) is a highly specific and sensitive ionization technique. researchgate.netresearchgate.net ECNI is particularly well-suited for electronegative molecules like this compound. The ionization process is less energetic than electron ionization (EI), resulting in less fragmentation and simplified mass spectra. gcms.cz Often, the most abundant ions observed in ECNI-MS for chlorinated alkanes are the [M-Cl+O]- or [M-HCl]- adducts, which provides a high degree of selectivity.

Pairing ECNI with high-resolution mass spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, further enhances specificity. gcms.czresearchgate.net HRMS allows for the determination of the exact mass of an ion, enabling the calculation of its elemental composition. This capability is crucial for distinguishing target analytes from matrix interferences that may have the same nominal mass but a different elemental formula. researchgate.net This combination of HRGC and ECNI-HRMS is considered a state-of-the-art method for the congener-specific analysis of chlorinated paraffins. researchgate.netgcms.cz

Table 1: Typical GC-ECNI-MS Parameters for Chlorinated Alkane Analysis

ParameterTypical Setting
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)
Injection ModeSplitless
Oven ProgramInitial 100°C, ramp to 320°C at 10°C/min, hold for 15 min
Ionization ModeElectron Capture Negative Ionization (ECNI)
Reagent GasMethane or Ammonia
Ion Source Temp.150 - 200°C
Acquisition ModeFull Scan (m/z 100-650) or Selected Ion Monitoring (SIM)

Compounds such as ¹³C-labeled hexachlorodecane are added to samples prior to extraction and analysis. gcms.cz These standards behave nearly identically to the native analytes throughout the sample preparation and chromatographic analysis. Because they are chemically identical but mass-shifted, they can be distinguished by the mass spectrometer. By comparing the response of the native analyte to the known concentration of the isotope-labelled standard, analysts can correct for variations in extraction efficiency and instrument response, leading to highly accurate and precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Chlorine Substitution Pattern Determination

While GC-MS is powerful for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules, including the determination of chlorine substitution patterns in compounds like this compound. acs.org

¹H NMR: Proton NMR spectra provide information on the number of different proton environments and their neighboring atoms. For this compound, protons on carbons adjacent to chlorine atoms (e.g., the -CHCl- group at the C3 position) would exhibit a significant downfield chemical shift compared to protons on carbons further down the alkyl chain, due to the deshielding effect of the electronegative chlorine atom. acs.org

¹³C NMR: Carbon-13 NMR provides direct information about the carbon skeleton. The chemical shift of each carbon atom is highly dependent on its chemical environment. Carbons bonded to one or more chlorine atoms, such as the C1 (-CCl₃) and C3 (-CHCl-) atoms in this compound, will be shifted significantly downfield. acs.orgdocbrown.info The distinct chemical shifts for each of the 14 carbon atoms can confirm the specific substitution pattern.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate specific protons with the carbons they are attached to (HSQC) or to carbons two or three bonds away (HMBC). These techniques are invaluable for unambiguously assigning all ¹H and ¹³C signals and confirming the precise isomeric structure. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-1 (-CCl₃)~95-105Strongly deshielded by three chlorine atoms.
C-2 (-CH₂-)~50-60Deshielded by adjacent CCl₃ and CHCl groups.
C-3 (-CHCl-)~65-75Deshielded by one chlorine atom.
C-4 to C-13~22-35Typical alkane chemical shifts, with minor variations.
C-14 (-CH₃)~14Typical terminal methyl group chemical shift.
Note: These are estimated values based on general principles of NMR spectroscopy for haloalkanes. Actual values may vary.

Advanced Sample Preparation Strategies for Environmental and Industrial Matrices (e.g., Thin Film-Solid Phase Microextraction for Oily Matrices)

The analysis of this compound in complex samples like industrial oils or environmental solids requires effective sample preparation to isolate the analyte from interfering matrix components. mostwiedzy.pl Traditional methods include liquid-liquid extraction or Soxhlet extraction, followed by multi-step column cleanup using adsorbents like silica or florisil. researchgate.net These methods can be time-consuming and solvent-intensive.

Modern techniques aim to improve efficiency and reduce solvent use. Accelerated Solvent Extraction (ASE) uses elevated temperatures and pressures to reduce extraction times and solvent volumes. researchgate.net For oily matrices, a particularly innovative approach is thin-film solid-phase microextraction (TF-SPME). In TF-SPME, a coated fiber is exposed to the sample, and analytes partition from the matrix onto the fiber coating. This technique can effectively extract semi-volatile compounds from complex, viscous matrices while minimizing the co-extraction of non-volatile interfering compounds. The fiber can then be directly desorbed in the GC inlet, providing a streamlined and sensitive method for analysis.

Environmental Distribution, Transport, and Transformation of 1,1,1,3 Tetrachlorotetradecane

Congener-Specific Environmental Partitioning Behavior of 1,1,1,3-Tetrachlorotetradecane

The environmental partitioning of chlorinated alkanes is significantly influenced by their molecular structure, including carbon chain length and the number and position of chlorine atoms. For medium-chain chlorinated paraffins (MCCPs), which encompass C14 compounds like this compound, these structural variations lead to a range of physicochemical properties that dictate their distribution in the environment.

MCCPs are generally characterized by low volatility and a strong tendency to adsorb to organic matter in soil and sediment. The high organic carbon-normalized adsorption coefficients (log Koc) for MCCPs, estimated to be between 4.5 and 6.6, indicate a strong partitioning from water to soil and sediment. Consequently, these compounds are expected to be relatively immobile in soil and persist in sediments.

The partitioning behavior also varies among different congener groups within MCCPs. While generally having low water solubility, the degree of chlorination affects their partitioning between air, water, and soil. Congeners with a higher degree of chlorination tend to have lower vapor pressures and higher octanol-water partition coefficients (Kow), leading to greater accumulation in soil, sediment, and biota. While specific data for this compound is not available, the general principles governing MCCPs suggest it would exhibit strong partitioning to solid environmental matrices.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of Medium-Chain Chlorinated Paraffins (C14-C17)

PropertyValueImplication for Environmental Partitioning
Log Koc4.5 - 6.6Strong partitioning to soil and sediment
Log Koa11 - 15High partitioning to organic matter, low volatility

This data is for MCCPs (C14-C17) and serves as an estimate for this compound.

Presence of this compound in Environmental Samples and Commercial Products

Given that this compound falls within the category of MCCPs, its presence in the environment and commercial products can be inferred from studies on this larger group of compounds. Chlorinated paraffins are widely used industrial chemicals, and their presence has been documented in various environmental compartments and consumer products. lgcstandards.comrsc.orgwikipedia.org

Environmental Samples:

MCCPs have been detected in a wide range of environmental samples, indicating their widespread distribution. nih.gov They have been found in:

Air: Although less volatile than short-chain chlorinated paraffins (SCCPs), certain MCCP congeners have been detected in air samples, suggesting the potential for atmospheric transport.

Water: Due to their low solubility, concentrations in water are generally low.

Sediment: Sediments are a primary sink for MCCPs due to their strong adsorption to particulate matter. Studies of sediment cores have shown the presence of C14 and C15 congeners, indicating their persistence over decades.

Biota: The bioaccumulative nature of some chlorinated paraffins means they can be found in various organisms within aquatic and terrestrial food webs.

Commercial Products:

Chlorinated paraffins are utilized in a variety of industrial applications and commercial products due to their properties as plasticizers, flame retardants, and lubricants. lgcstandards.comwikipedia.orgarpadis.com MCCPs are commonly used in:

Plastics and Polymers: Particularly in polyvinyl chloride (PVC) products as a softener and flame retardant. lgcstandards.com

Sealants, Paints, and Coatings: Used to improve flexibility and durability. toxicslink.org

Metalworking Fluids: Employed as lubricants and coolants. toxicslink.org

Textiles and Leather: Used in finishing processes. toxicslink.org

A study on consumer products in Canada detected SCCPs in 84 out of 96 items purchased after 2013, with some products like headphones showing comparable concentrations of SCCPs and MCCPs. rsc.org This highlights the continued presence of these compounds in everyday items.

Table 2: Reported Concentrations of Medium-Chain Chlorinated Paraffins (MCCPs) in Various Matrices

MatrixConcentration RangeLocation/Product Type
Indoor DustNot specified-
Electronic Devices (e.g., headphones)Comparable to SCCPsCanada
ToysLower than SCCPsCanada
ClothingDetectedCanada
PaintsDetectedCanada

This data represents MCCPs and is used as a proxy for this compound.

Theoretical and Computational Chemistry Approaches Applied to 1,1,1,3 Tetrachlorotetradecane

Quantum Chemical Calculations for Molecular Structure, Conformation, and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure. For 1,1,1,3-tetrachlorotetradecane, methods like Density Functional Theory (DFT) would be employed to determine its most stable geometric and electronic structure.

The process begins with the construction of an initial molecular model of this compound, which consists of a fourteen-carbon alkane chain. wou.edulibretexts.orglardbucket.orgpressbooks.pub Three chlorine atoms are attached to the first carbon atom (C1), and one chlorine atom is attached to the third carbon atom (C3). Due to the flexibility of the long alkyl chain, numerous conformations are possible. Computational methods are used to perform a conformational analysis to identify the lowest energy conformers, which are the most likely shapes the molecule will adopt.

These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. The energetic properties of the molecule, such as its heat of formation and bond dissociation energies, can also be computed. This information is crucial for assessing the molecule's stability and the likelihood of specific chemical bonds breaking.

Prediction of Physicochemical Properties Relevant to Environmental Fate using Computational Models

The environmental behavior of a chemical is largely governed by its physicochemical properties. Computational models, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict these properties for compounds like chlorinated paraffins. nih.govnih.gov These models establish a mathematical relationship between the molecular structure and a specific property.

For this compound, a set of molecular descriptors would be calculated from its optimized 3D structure. These descriptors quantify various aspects of the molecule, such as its size, shape, and electronic properties. These descriptors are then used as input for established QSPR models to predict key physicochemical parameters.

Estimation of Vapor Pressure and Solubility in Different Media

Vapor pressure and solubility are critical for understanding how a chemical partitions between different environmental compartments such as air, water, and soil. For long-chain chlorinated alkanes, these properties are influenced by the carbon chain length and the degree and position of chlorination. researchgate.netcollectionscanada.gc.ca

Computational tools like COSMOtherm, SPARC, and EPI Suite™ are often used to estimate these properties for complex halogenated compounds. researchgate.net Based on general trends for similar molecules, it is expected that this compound would have low vapor pressure and very low aqueous solubility due to its high molecular weight and the presence of the long, nonpolar alkyl chain. acs.org

Illustrative Predicted Physicochemical Properties for this compound

Property Predicted Value Medium
Vapor Pressure Low Air
Aqueous Solubility Very Low Water
Log Kow High Octanol-Water

Disclaimer: The values in this table are illustrative and hypothetical, based on general trends for long-chain chlorinated alkanes. Specific experimental or validated computational data for this compound is not available in the cited literature.

Modeling of Molecular Interactions and Retention Indices in Chromatographic Systems

Quantitative Structure-Retention Relationship (QSRR) models are a specialized application of QSPR used to predict the retention behavior of chemicals in chromatographic systems, such as gas chromatography (GC). nih.govchemrxiv.orgresearchgate.netekb.eg This is particularly useful for identifying unknown compounds in complex mixtures.

To predict the GC retention index of this compound, a QSRR model would be developed using a dataset of compounds with known retention indices and calculated molecular descriptors. The model would establish a correlation between the descriptors and the retention behavior. The descriptors for this compound would then be used to predict its retention index on various GC columns (e.g., polar and non-polar). The polarity and volatility of the molecule, influenced by the chlorine atoms and the long alkyl chain, would be key factors determining its retention time. chemrxiv.org

Mechanistic Insights into Reaction Pathways and Degradation Processes through Computational Simulations

Computational simulations are invaluable for elucidating the potential degradation pathways of halogenated compounds in the environment. For chlorinated alkanes, reductive dechlorination is a significant degradation process. Computational chemistry can be used to model the reaction mechanisms and predict the likelihood of different degradation pathways.

For this compound, theoretical studies could investigate the step-by-step removal of chlorine atoms. By calculating the activation energies and reaction enthalpies for different potential steps, the most energetically favorable degradation pathway can be identified. Computational frameworks have been developed to predict the biodegradation pathways of xenobiotics by simulating enzymatic reactions. nih.gov Such a framework could be applied to this compound to predict its potential for biodegradation and to identify the likely metabolic products.

Development of Structure-Activity Relationship (SAR) Models for Predicting Environmental Behavior of Halogenated Alkanes

Structure-Activity Relationship (SAR) models are predictive tools that link the structural features of a molecule to its biological or environmental effects, such as toxicity, persistence, and bioaccumulation. These models are crucial for assessing the potential risks of chemicals when experimental data is limited.

For halogenated alkanes, SAR models are developed by analyzing a large dataset of related compounds with known environmental properties. The models identify the structural fragments or molecular properties that are associated with specific environmental behaviors. While specific SAR models for this compound have not been developed, its structure could be analyzed using existing SARs for chlorinated paraffins to provide a preliminary assessment of its potential for persistence, bioaccumulation, and toxicity. The long carbon chain and the presence of multiple chlorine atoms suggest that it may have persistent and bioaccumulative properties. nih.govrsc.org

Technological and Industrial Relevance of 1,1,1,3 Tetrachlorotetradecane

Role of 1,1,1,3-Tetrachlorotetradecane as a Component in Industrial Formulations

This compound, a medium-chain chlorinated paraffin (B1166041) (MCCP), is a versatile additive in numerous industrial products due to its desirable chemical properties. Chlorinated paraffins, in general, are produced by the chlorination of n-alkane feedstocks. wikipedia.org The carbon chain length and degree of chlorination determine the physical and chemical properties of the specific chlorinated paraffin, and thus its application. petroiler.com

MCCPs, which include chlorinated derivatives of tetradecane (B157292), are valued for their ability to enhance the performance and durability of materials in demanding environments. awpa.org Their use as both lubricants and flame-retardant plasticizers is widespread across multiple sectors. afirm-group.com

Functionality as High-Temperature Lubricants in Metal-Working Machinery

Chlorinated paraffins are extensively used as extreme pressure (EP) additives in metalworking fluids. awpa.orguslube.com In operations such as cutting, stamping, and drawing, these fluids are essential for lubricating the interface between the cutting tool and the workpiece, reducing friction and wear. tribology.rseuropa.eu The effectiveness of chlorinated paraffins in these high-pressure and high-temperature environments stems from their ability to react with the metal surface to form a thin, protective film of metal chloride. esenkim.com This film prevents direct metal-to-metal contact, thereby extending tool life and improving the surface finish of the worked metal. researchgate.net

The selection of a specific chlorinated paraffin, such as a tetrachloro-derivative of tetradecane, depends on the specific requirements of the metalworking operation, including the type of metal being worked and the operating temperature. tribology.rs

Table 1: Applications of Chlorinated Paraffins in Metalworking Fluids

Application Function Benefit
Cutting Fluids Extreme Pressure Additive Reduces tool wear, improves surface finish
Drawing Compounds Lubricant Prevents galling and seizure

Application as Flame Retardant Plasticizers in Vinyl Plastics, Rubber, Paints, Adhesives, and Sealants

The inclusion of chlorine atoms in the hydrocarbon chain imparts flame-retardant properties to chlorinated paraffins. petroiler.com When exposed to high temperatures, they release hydrogen chloride, which acts as a flame suppressant by interfering with the combustion process in the gas phase. esenkim.com This makes them valuable additives for materials that need to meet stringent fire safety standards. hashnode.dev

In addition to their flame-retardant capabilities, chlorinated paraffins, including those derived from tetradecane, act as secondary plasticizers in polymers like polyvinyl chloride (PVC). atamanchemicals.com They are used to increase the flexibility and durability of the material. toxicslink.org Their compatibility with a wide range of polymers makes them suitable for use in various formulations. petroiler.com

Table 2: Industrial Applications of Chlorinated Paraffins as Flame Retardant Plasticizers

Industry Product Function
Plastics PVC cables, flooring Flame retardant, secondary plasticizer
Rubber Conveyor belts, hoses Flame retardant, plasticizer
Paints & Coatings Industrial and marine paints Plasticizer, enhances chemical resistance

Engineering Considerations in the Production and Handling of Chlorinated Tetradecanes

The production of chlorinated alkanes, including tetrachlorotetradecane, involves the direct chlorination of a hydrocarbon feedstock. wikipedia.org This process requires careful control of reaction conditions, such as temperature and the ratio of chlorine to hydrocarbon, to achieve the desired degree of chlorination and to minimize the formation of unwanted byproducts. oxy.com The manufacturing process for chlorinated paraffins typically involves reacting chlorine gas with paraffin fractions at temperatures between 80-100 °C, sometimes with the use of UV light to promote the reaction. wikipedia.org

Due to the corrosive nature of the reactants and byproducts, such as hydrogen chloride, the equipment used in the production of chlorinated alkanes must be constructed from corrosion-resistant materials. google.com Engineering controls are crucial to ensure the safe handling of these substances. This includes the use of closed systems to prevent the release of vapors and the provision of adequate ventilation. olinchlorinatedorganics.com Safety showers and eye wash stations should be readily available in areas where these chemicals are handled. oxy.com

Proper storage and handling procedures are essential to prevent accidental release and to protect workers from exposure. eurochlor.org This includes using appropriate personal protective equipment (PPE) such as gloves and safety glasses. olinchlorinatedorganics.com

Advanced Materials Science Applications Involving Chlorinated Alkanes

The presence of chlorine atoms in chlorinated alkanes provides reactive sites that can be exploited in the synthesis of new materials with tailored properties. These functionalized polymers and nanomaterials have potential applications in a variety of advanced technologies. ncert.nic.in

Chlorinated hydrocarbons can serve as precursors in the synthesis of functionalized polymers. ncn.gov.pl The carbon-chlorine bond can be a site for further chemical modification, allowing for the introduction of various functional groups onto the polymer backbone. acs.org This can be used to alter the polymer's properties, such as its solubility, reactivity, and compatibility with other materials. rsc.org

In the field of nanotechnology, chlorinated hydrocarbons have been used in the synthesis of carbon nanomaterials, such as carbon nanotubes (CNTs). scielo.org.za The presence of chlorine during the chemical vapor deposition (CVD) process can influence the growth and morphology of the resulting carbon nanostructures. scielo.org.za This approach opens up possibilities for creating novel carbon-based materials with unique electronic and mechanical properties for a range of applications.

Regulatory Frameworks and Policy Implications for Research on 1,1,1,3 Tetrachlorotetradecane

Global and Regional Regulatory Classifications of Chlorinated Paraffins (e.g., REACH, Stockholm Convention)

Chlorinated paraffins are subject to increasing scrutiny and regulation globally due to their persistent, bioaccumulative, and toxic (PBT) properties. www.gov.ukwikipedia.org Key international and regional frameworks are pivotal in managing the risks associated with these substances.

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic. wikipedia.org Short-chain chlorinated paraffins (SCCPs) were listed in Annex A (Elimination) of the Stockholm Convention in 2017. pops.intnih.gov More recently, in October 2023, the Persistent Organic Pollutants Review Committee (POPRC) recommended the listing of medium-chain chlorinated paraffins (C14-17 with chlorination levels ≥ 45% by weight) for elimination under the Convention. www.gov.ukiisd.org This recommendation, if adopted by the Conference of the Parties (COP), will lead to a global ban on the production and use of these substances, including 1,1,1,3-Tetrachlorotetradecane, subject to specific exemptions. iisd.orgpops.int

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, MCCPs are also facing stringent controls. In 2021, MCCPs were identified as Substances of Very High Concern (SVHC) due to their PBT and very persistent and very bioaccumulative (vPvB) properties. pops.intbund.de This identification triggers legal obligations for companies using these substances. The European Commission is currently preparing a restriction proposal for MCCPs under REACH. europa.eu

In the United Kingdom, a proposal was submitted in 2021 to list chlorinated paraffins with carbon chain lengths in the range C14-17 and chlorination levels at or exceeding 45% chlorine by weight in the Stockholm Convention. www.gov.ukservice.gov.uk In the United States, the Environmental Protection Agency (EPA) assesses MCCPs under the Toxic Substances Control Act (TSCA), although they have not been prioritized for risk evaluation at this time. epa.govilma.org

Regulatory Status of Chlorinated Paraffins

Regulatory Body Classification of MCCPs (including this compound) Status
Stockholm Convention Recommended for listing in Annex A (Elimination) Recommendation by POPRC in 2023 iisd.org
European Union (REACH) Substance of Very High Concern (SVHC) Identified in 2021 pops.intbund.de
United Kingdom Proposed for listing under the Stockholm Convention Proposal submitted in 2021 www.gov.uk
United States (EPA) Under review as new chemicals Not currently prioritized for risk evaluation epa.govilma.org

The inclusion of MCCPs on the REACH SVHC list has significant ramifications for research. pops.intbund.de It signals a clear regulatory move towards restriction and eventual phase-out, thereby stimulating research into several key areas:

Development of Safer Alternatives: The primary implication is the urgent need for research and development of technically and economically viable alternatives to MCCPs for their various applications, which include use as plasticizers and flame retardants in PVC, polymers, rubber, sealants, and adhesives. www.gov.ukeuropa.eu

Analytical Methodologies: Enhanced analytical methods are required to detect and quantify specific MCCP congeners, like this compound, in a wide range of products and environmental matrices. This is crucial for enforcing regulations and monitoring the effectiveness of restrictions.

Toxicological and Ecotoxicological Studies: Inclusion as an SVHC is based on the PBT/vPvB properties of the entire MCCP group. pops.int Further research is needed to understand the specific toxicological profiles of individual congeners and mixtures to refine risk assessments and understand the full scope of their environmental and health impacts.

Environmental Fate and Transport: Research into the environmental behavior of MCCPs, including their long-range transport and partitioning in different environmental compartments, is intensified to better understand their global distribution and impact. ku.edu

The classification of MCCPs under frameworks like the Stockholm Convention and REACH imposes stringent monitoring and reporting requirements. wikipedia.orgiisd.orgcha.gov.twnih.govnih.gov Parties to the Stockholm Convention are obligated to develop plans to eliminate the production and use of listed POPs and report on their progress. wikipedia.org

In an industrial context, companies using SVHCs above a certain concentration have legal obligations under REACH to:

Notify the European Chemicals Agency (ECHA).

Provide their customers with sufficient information to allow safe use of the article.

Communicate information on the presence of the SVHC down the supply chain.

Environmental monitoring programs are essential to track the levels of chlorinated paraffins in various media, including air, water, soil, and biota. env.go.jpenv.go.jp These programs help to assess the effectiveness of regulatory measures and identify potential hotspots of contamination. The data from these monitoring activities are crucial for national and international reporting obligations and for informing future policy decisions. epa.gov

Challenges in Regulatory Assessment of Complex Mixtures Containing this compound

The regulatory assessment of this compound is complicated by the fact that it is a component of a complex mixture of chlorinated paraffins. nih.govenv.go.jp Commercial CP products are classified as "Unknown or Variable composition, Complex reaction products or Biological materials" (UVCB substances). pops.int This complexity presents several challenges:

Analytical Difficulties: The sheer number of congeners and isomers in commercial MCCP mixtures makes it analytically challenging to separate and quantify individual compounds. epa.gov This hinders congener-specific risk assessment.

Variable Composition: The exact composition of MCCP products can vary between manufacturers and even between batches from the same manufacturer. cefic-lri.org This variability makes it difficult to establish a consistent toxicological profile.

Data Gaps: Much of the existing toxicological data is for commercial mixtures rather than individual congeners. researchgate.net This makes it difficult to attribute specific effects to this compound or any other single component.

Research Needs Driven by Regulatory Developments Concerning Environmentally Persistent Chlorinated Compounds

The evolving regulatory landscape for environmentally persistent chlorinated compounds, including the potential global ban on MCCPs, drives a range of research needs: env.go.jpiwaponline.com

Improved Analytical Techniques: There is a critical need for more advanced and cost-effective analytical methods for the congener-specific analysis of chlorinated paraffins in various matrices. nih.gov

Understanding Environmental Fate and Bioaccumulation: Further research is required to fully understand the long-term environmental fate, transport, and bioaccumulation potential of different MCCP congeners. nih.gov This includes studying their degradation pathways and the formation of potentially harmful transformation products.

Toxicological Research: More in-depth toxicological studies are needed to elucidate the mechanisms of action and adverse outcome pathways for individual chlorinated paraffin (B1166041) congeners and defined mixtures. researchgate.net This will help to refine risk assessments and establish health-based guidance values.

Development and Assessment of Alternatives: A significant research effort is needed to identify, develop, and thoroughly assess the safety and environmental impact of alternatives to chlorinated paraffins to avoid regrettable substitutions where one harmful chemical is replaced by another. sustainability-times.com

Global Monitoring and Modeling: Continued and expanded global monitoring programs are necessary to track the effectiveness of international regulations and to model the future environmental distribution of these persistent pollutants. nih.govnih.gov

Future Directions and Emerging Research Avenues for 1,1,1,3 Tetrachlorotetradecane

Development of Novel Green Synthetic Routes for Selective Chlorination of Alkanes

Traditional methods for the industrial synthesis of chlorinated alkanes often involve free-radical chlorination, a process known for its lack of selectivity. masterorganicchemistry.comlibretexts.org This results in complex mixtures of isomers and congeners, making it difficult to study the properties and toxicological profiles of specific compounds such as 1,1,1,3-Tetrachlorotetradecane. epa.gov A significant future research avenue lies in the development of green and highly selective synthetic methodologies.

Emerging research focuses on catalytic systems that can direct chlorination to specific carbon atoms on an alkane chain. Key areas of exploration include:

Biocatalysis: The use of enzymes, particularly FAD-dependent halogenases, presents a promising green chemistry approach for chlorination. tuni.fi These enzymes can offer high regioselectivity and stereoselectivity under mild reaction conditions, potentially enabling the targeted synthesis of specific isomers.

Zeolite Catalysis: Zeolites can act as shape-selective catalysts. Research into using zeolites like K-L could provide pathways to selectively chlorinate specific positions on a long-chain alkane, favoring the formation of desired products like 2,4-dichlorotoluene (B165549) from 4-chlorotoluene (B122035) in analogous aromatic systems. google.com

Hypervalent Iodine Catalysis: The use of hypervalent iodine as a catalyst with alkali metal chlorides (e.g., sodium chloride) as the chlorine source represents an environmentally safer and more economical approach. google.com This method has shown high regioselectivity in the chlorination of arenes and holds potential for adaptation to alkanes. google.com

Photocatalysis and Electrochemical Methods: These techniques offer alternative energy sources to drive chlorination reactions, potentially with greater control and efficiency. tuni.fi They align with green chemistry principles by reducing reliance on harsh traditional reagents. tuni.fi

The successful development of these routes would not only facilitate the production of analytical standards for this compound but also offer more sustainable industrial production methods for related compounds.

Table 1: Comparison of Conventional and Emerging Chlorination Methods

Method Selectivity Environmental Considerations Potential for this compound Synthesis
Free-Radical Chlorination Low; produces complex mixtures masterorganicchemistry.com Uses Cl2 gas; can generate significant byproducts Low for producing a single, specific isomer
Biocatalysis (Halogenases) High potential for regioselectivity tuni.fi Mild conditions; biodegradable catalysts High, if a suitable enzyme can be identified or engineered
Zeolite Catalysis Shape-selective; potential for regioselectivity google.com Reusable catalysts; can operate under moderate conditions Moderate to High, depending on catalyst design
Hypervalent Iodine Catalysis High regioselectivity demonstrated in arenes google.com Uses benign chlorine sources like NaCl google.com Moderate, requires adaptation and optimization for alkanes

| Photocatalysis | Potential for high control and selectivity tuni.fi | Uses light as an energy source; can reduce waste | Moderate to High, an active area of research |

Advanced Spectroscopic Techniques for In Situ Monitoring of Transformation Processes

Understanding the environmental fate of this compound requires detailed knowledge of its degradation and transformation processes in various environmental matrices. Advanced spectroscopic techniques that allow for in situ (in place) monitoring are critical for observing these reactions in real-time without disturbing the system. Future research will likely focus on applying and refining these techniques to track the transformation of chlorinated alkanes.

Promising spectroscopic methods include:

Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to study changes in molecular structure, such as the formation of new functional groups or double bonds, which are indicative of degradation.

Raman Spectroscopy: Offers complementary information to FTIR and is particularly useful for studying aqueous systems, making it suitable for monitoring degradation in water.

Mass Spectrometry (MS): Techniques like Residual Gas Analysis (RGA) can provide on-line mass spectrometry to identify volatile fragments and degradation products as they form. researchgate.net

The integration of these techniques into controlled experimental setups (microcosms) simulating environmental conditions (e.g., soil, water, sediment) will provide invaluable data on reaction kinetics and transformation pathways. This information is essential for validating and improving the environmental fate models discussed in the following section.

Refined Environmental Fate Models Incorporating Complex Degradation Pathways and Inter-media Transport

Predicting the environmental distribution and persistence of this compound is a significant challenge. Multimedia environmental fate models are crucial tools for this purpose, but their accuracy depends on the quality of input data and the sophistication of the model's process descriptions. rsc.org For complex chemicals like polychlorinated alkanes, there is a pressing need to refine these models.

Future research should focus on several key areas for model improvement:

Component-Specific Modeling: Many current models treat chlorinated paraffin (B1166041) mixtures as a single entity. fao.org Future models must move towards a component-specific approach to account for the diverse physicochemical properties of individual isomers like this compound. This is critical because properties like volatility and hydrophobicity can vary significantly even among isomers of the same carbon chain length, affecting their environmental partitioning. diva-portal.org

Incorporating Complex Degradation Pathways: Current models often rely on simplified, first-order degradation kinetics. researchgate.net Research is needed to incorporate more complex, abiotic (e.g., hydrolysis) and biotic degradation pathways, which are often non-linear and dependent on specific environmental conditions. researchgate.netpnnl.gov

Improving Inter-media Transport Parameters: The movement of chemicals between air, water, soil, and sediment is a key aspect of their fate. nih.gov Models like BETR-Global are used to simulate this transport on a global scale, but their accuracy for specific chlorinated alkanes can be improved with better data on partitioning coefficients and by accounting for factors like non-equilibrium partitioning and the influence of snow and ice in polar regions. nih.gov

Table 2: Key Parameters for Refining Environmental Fate Models for Chlorinated Alkanes

Parameter Importance Future Research Need
Octanol-Water Partition Coefficient (Kow) Determines partitioning between water and organic matter/biota Experimental determination for specific isomers like this compound diva-portal.org
Octanol-Air Partition Coefficient (Koa) Governs partitioning between air and environmental surfaces (soil, vegetation) Data for individual medium- and long-chain congeners is needed diva-portal.org
Degradation Half-Lives Dictates persistence in different media (air, water, soil) Measurement under various environmentally relevant biotic and abiotic conditions researchgate.net

| Vapor Pressure | Influences volatility and potential for long-range atmospheric transport | Specific data for individual isomers to avoid underestimation of risk in remote regions fao.org |

Exploration of Structure-Specific Chemical Reactivity of this compound Isomers

The exact placement of chlorine atoms on the tetradecane (B157292) backbone significantly influences the chemical reactivity of the molecule. The 1,1,1-trichloro- arrangement on the terminal carbon creates a sterically hindered and electron-withdrawing environment, which will affect its susceptibility to degradation reactions compared to isomers with chlorine atoms distributed differently along the chain.

Future research must delve into the structure-specific reactivity of different tetrachlorotetradecane isomers. This involves:

Computational Chemistry: Using theoretical methods to calculate bond dissociation energies for C-H and C-Cl bonds in various isomers. researchgate.net This can predict which bonds are most likely to break during degradation processes.

Comparative Degradation Studies: Synthesizing different tetrachlorotetradecane isomers and subjecting them to identical degradation conditions (e.g., hydrolysis, microbial action) to experimentally determine differences in reaction rates and products.

Isomer-Specific Analysis: Developing advanced analytical methods that can separate and quantify individual isomers in environmental or experimental samples is crucial. This is a significant challenge given the sheer number of possible isomers. uea.ac.uk

Understanding these structure-reactivity relationships is fundamental to predicting which isomers are likely to be more persistent or form more toxic byproducts in the environment. For instance, the position of chlorine atoms can influence whether a molecule undergoes dehydrochlorination or nucleophilic substitution. pnnl.gov

Interdisciplinary Approaches: Bridging Chemical Science with Environmental Engineering and Policy Studies

Addressing the potential environmental challenges posed by this compound and other chlorinated alkanes requires a holistic, interdisciplinary approach. cambridge.org Chemical science provides the foundational data, but this information must be effectively integrated with other fields to create practical solutions and informed policies.

Future efforts should focus on strengthening the links between:

Chemical Science and Environmental Engineering: Detailed chemical data on the properties and reactivity of this compound can inform the design of effective remediation technologies. mdpi.com For example, understanding its adsorption characteristics is vital for developing activated carbon filtration systems, while knowledge of its degradation pathways can help optimize bioremediation strategies. mdpi.com

Chemical Science and Toxicology: Precise analytical methods and standards for specific isomers are needed to support toxicological studies. This allows researchers to move beyond assessing complex mixtures and understand the specific health risks associated with individual compounds. nih.govnih.gov

Chemical Science and Environmental Policy: Scientific data on the persistence, bioaccumulation, and potential for long-range transport of chlorinated alkanes is essential for informing national and international regulations, such as the Stockholm Convention on Persistent Organic Pollutants (POPs). nih.govfiveable.me Clear communication of chemical findings to policymakers is crucial for developing effective management strategies for these emerging contaminants. fiveable.me

By fostering collaboration between chemists, engineers, toxicologists, and policymakers, a comprehensive framework can be developed to manage the lifecycle of compounds like this compound, from production to environmental fate and mitigation. ox.ac.uk

Q & A

Q. What are the standard methods for synthesizing 1,1,1,3-Tetrachlorotetradecane in laboratory settings?

Synthesis of this compound (C₁₄H₂₆Cl₄) can be inferred from analogous chlorinated alkane protocols. For example, Fe(CO)₅ with HMPTA at 140°C catalyzes the rearrangement of 1,1,1,3-tetrachloroalkanes, producing regioisomers through radical intermediates . While direct synthesis data for this compound is limited, similar compounds like 1,1,1,3-Tetrachlorooctane are synthesized via FeCl₃-catalyzed reactions between ethylene and CCl₄, achieving high selectivity . Researchers should optimize reaction kinetics (e.g., temperature, catalyst loading) and confirm product purity via GC-MS or NMR.

Q. How can researchers determine the molecular structure and purity of this compound?

Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to identify Cl-substitution patterns (e.g., chemical shifts for Cl-bearing carbons at ~80–100 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (336.17 g/mol) and isotopic distribution .
  • Chromatography : Use GC-MS or HPLC to assess purity and detect regioisomers (e.g., 1,1,3,5-Tetrachlorotetradecane) formed during synthesis .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

  • Gas Chromatography with Electron Capture Detection (GC-ECD) : Effective for chlorinated alkanes due to high sensitivity to halogens .
  • Liquid-Liquid Extraction (LLE) : Extract from water using dichloromethane; recoveries >85% for similar chlorinated compounds .
  • Solid-Phase Microextraction (SPME) : Preconcentrate trace levels in soil or sediment . Calibrate against certified reference standards (e.g., Tetrachloroalkane Kit ).

Advanced Research Questions

Q. What are the reaction pathways and mechanisms involved in the hydrodehalogenation of this compound?

Hydrodehalogenation studies on analogous compounds (e.g., 1,1,1,3-Tetrachloropropane) reveal:

  • Catalytic Pathways : Dinuclear Mo complexes (e.g., 9a) selectively remove Cl atoms via H-abstraction from donors like MBTCD, following first-order kinetics in catalyst and donor concentrations .
  • Radical Intermediates : Fe(CO)₅/HMPTA systems generate radicals that undergo disproportionation or recombination, yielding trichloro- and pentachloro-derivatives .
  • Kinetic Isotope Effects (KIE) : KIE = 1.71 for MBTCD-d8 suggests H-transfer is rate-determining .

Q. How does the chlorination pattern influence the environmental persistence and bioaccumulation potential of this compound?

  • Persistence : High Cl content (4 Cl atoms) and branched structure reduce microbial degradation rates, leading to half-lives >100 days in anaerobic sediments .
  • Bioaccumulation : Log Kow ~4.2 (estimated) suggests moderate bioaccumulation in aquatic organisms, though steric hindrance from the tetradecane chain may limit membrane permeability .
  • Regulatory Status : Listed under EU RoHS as a restricted chlorinated alkane due to environmental persistence .

Q. What strategies can be employed to resolve contradictory data in studies on the toxicity and environmental impact of this compound?

  • Systematic Review Frameworks : Apply EPA TSCA protocols for data quality evaluation, prioritizing studies with robust experimental designs (e.g., controlled exposure durations, validated analytical methods) .
  • Meta-Analysis : Compare toxicity endpoints (e.g., LD50, EC50) across species and exposure routes. For example, rodent LD50 data for similar compounds range from 490 mg/kg (oral) to higher dermal thresholds .
  • Uncertainty Quantification : Use Monte Carlo simulations to model variability in bioassay results, addressing factors like isomer purity and solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.